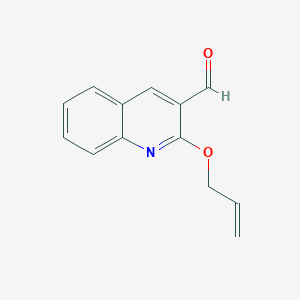

2-(Allyloxy)quinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

915949-71-2 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-prop-2-enoxyquinoline-3-carbaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-2-7-16-13-11(9-15)8-10-5-3-4-6-12(10)14-13/h2-6,8-9H,1,7H2 |

InChI Key |

WJYCQCHYZKKVGE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NC2=CC=CC=C2C=C1C=O |

Origin of Product |

United States |

Reactivity Profile and Transformational Chemistry of 2 Allyloxy Quinoline 3 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde function in 2-(allyloxy)quinoline-3-carbaldehyde is a versatile handle for a multitude of chemical transformations, including condensation reactions, carbon-carbon bond-forming reactions, and reductions. Its reactivity is influenced by the electron-withdrawing nature of the quinoline (B57606) ring, which enhances the electrophilicity of the carbonyl carbon.

Condensation Reactions Leading to Imines, Schiff Bases, and Hydrazones

The carbaldehyde group readily undergoes condensation reactions with primary amines, hydrazines, and related nucleophiles to form imines (Schiff bases) and hydrazones. These reactions typically proceed under mild conditions, often with acid or base catalysis, and are fundamental in the elaboration of the quinoline scaffold.

For instance, the reaction of analogous 2-chloroquinoline-3-carbaldehydes with substituted anilines in acetone (B3395972) yields the corresponding N-phenylmethanimine derivatives. nih.gov Similarly, condensation with hydrazine (B178648) hydrate (B1144303) produces the respective hydrazonomethylquinolines. nih.gov These hydrazones can be further functionalized, for example, by reacting with other aldehydes or carboxylic acids to form more complex structures. nih.gov The general scheme for these transformations, adapted for this compound, is presented below.

Table 1: Representative Condensation Reactions of the Carbaldehyde Group

| Reactant | Product Type | General Conditions | Reference (by analogy) |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine / Schiff Base | Acetone or Ethanol (B145695), rt or reflux | nih.gov |

| Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazone | Ethanol, reflux | nih.gov |

| Phenylhydrazine (B124118) | Phenylhydrazone | Natural surfactant, short reaction time | researchgate.net |

| Hydroxylamine Hydrochloride | Oxime | Pyridine (B92270) | researchgate.net |

These condensation products serve as valuable intermediates for the synthesis of various fused heterocyclic systems. For example, the intramolecular cyclization of Schiff bases derived from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and phenylhydrazine has been shown to yield pyrazolo[3,4-b]quinolines. nih.gov

Knoevenagel Condensation and Other Carbonyl Additions

The electrophilic aldehyde group is susceptible to attack by carbanions generated from active methylene (B1212753) compounds in the Knoevenagel condensation. thermofisher.commychemblog.com This reaction provides a powerful method for C-C bond formation and the synthesis of α,β-unsaturated systems. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or l-proline (B1679175). nih.govmychemblog.com

Active methylene compounds like malononitrile (B47326), ethyl cyanoacetate, and β-ketoesters can be employed to generate a variety of functionalized alkenes. For example, the l-proline catalyzed reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with malononitrile and thiophenol proceeds via an initial Knoevenagel condensation. nih.gov By analogy, this compound is expected to react similarly.

Table 2: Examples of Knoevenagel Condensation with Quinoline-3-carbaldehydes

| Active Methylene Compound | Catalyst | Product Type | Reference (by analogy) |

|---|---|---|---|

| Malononitrile | l-proline | 2-((2-(Allyloxy)quinolin-3-yl)methylene)malononitrile | nih.gov |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-(allyloxy)quinolin-3-yl)acrylate | mychemblog.com |

| Acetylacetone | Piperidine | 3-((2-(Allyloxy)quinolin-3-yl)methylene)pentane-2,4-dione | mychemblog.com |

Furthermore, the aldehyde can participate in multicomponent reactions, leading to the construction of complex heterocyclic scaffolds in a single step. For instance, a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde (B1585622), a 1,3-dicarbonyl compound, and an amine can lead to highly substituted quinolines.

Reduction Reactions of the Aldehyde Moiety

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) are effective for this transformation. nih.govresearchgate.net The resulting (2-(allyloxy)quinolin-3-yl)methanol is a valuable intermediate for further functionalization, such as etherification or esterification.

For example, the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) with sodium borohydride yields the corresponding alcohol, which can be further modified. nih.gov This highlights the utility of the reduction step in a synthetic sequence.

Transformations Involving the Allyloxy Moiety

The allyloxy group at the C2 position of the quinoline ring introduces another dimension of reactivity, primarily centered around rearrangement and cyclization reactions.

Claisen Rearrangement and Relatedwikipedia.orgwikipedia.org-Sigmatropic Shifts

The 2-(allyloxy)quinoline system is an allyl aryl ether, making it a prime candidate for the Claisen rearrangement, a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that forms a C-C bond. wikipedia.orgmasterorganicchemistry.com Upon heating, the allyl group is expected to migrate from the oxygen atom to the C3 position of the quinoline ring. However, since the C3 position is already substituted with a carbaldehyde group, the initial rearrangement would lead to a dearomatized intermediate. A subsequent tautomerization step would be required to restore aromaticity, likely leading to a rearranged product where the allyl group is attached to the nitrogen atom of the quinoline ring (an O-to-N migration) or potentially to the C4 position if sterically and electronically favorable.

The classic Claisen rearrangement of allyl phenyl ethers typically requires high temperatures (often >200 °C). masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. wikipedia.org While no specific examples for this compound are documented in the searched literature, the thermal rearrangement of other allyloxy-substituted aromatic and heteroaromatic systems is well-established. rsc.org For instance, the thermal rearrangement of ortho-allyloxypolyimides proceeds via a Claisen rearrangement. rsc.org

The presence of the carbaldehyde group might influence the reaction conditions and the final product distribution. Lewis acids can also be used to catalyze Claisen rearrangements at lower temperatures. wikipedia.org

Intramolecular Cyclization Reactions Driven by the Allyl Group

The proximate arrangement of the allyloxy group and the quinoline ring system allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as furo[2,3-b]quinolines. nih.gov These cyclizations can be initiated by various reagents, including acids, bases, or transition metals.

One plausible pathway involves the electrophilic cyclization of the allyl group onto the quinoline ring. For example, the synthesis of furo[3,2-c]quinolones has been achieved via an acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. researchgate.netnih.gov A similar acid-catalyzed cyclization of the allyl group in this compound onto the nitrogen or a carbon atom of the quinoline ring could be envisioned.

Alternatively, transition metal-catalyzed cyclizations are also a powerful tool for constructing such fused systems. Iridium-catalyzed tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol has been used to synthesize quinolines, showcasing the utility of transition metals in mediating cyclization processes involving allyl groups. rsc.orgorganic-chemistry.org While direct examples for the title compound are not available, the synthesis of various fused quinoline heterocycles through intramolecular cyclization is a well-explored area of research. rsc.orgorganic-chemistry.orgnih.govresearchgate.net

The formation of furo[2,3-b]quinoline (B11916999) derivatives is of particular interest due to their potential biological activities. nih.gov The intramolecular cyclization of this compound represents a potential route to functionalized furo[2,3-b]quinolines.

Radical Cascade Cyclization Reactions

The 2-(allyloxy)aryl-aldehyde moiety within this compound is primed for participation in radical cascade cyclization reactions. These reactions typically proceed via the intramolecular addition of a radical species to the aldehyde, generating an acyl radical. This is followed by an intramolecular cyclization onto the pendant allyl group. Such cascades provide an efficient route to functionalized chroman-4-one analogues fused to the quinoline system.

While direct studies on this compound are limited, extensive research on analogous 2-(allyloxy)arylaldehydes demonstrates the feasibility and versatility of this approach. For instance, various radical precursors can be employed to initiate the cascade, leading to a diverse range of 3-substituted chroman-4-one derivatives. These reactions can be initiated under metal-free conditions, using silver catalysts, or promoted by visible light.

A plausible reaction pathway involves the generation of a radical which adds to the aldehyde at the C3 position of the quinoline ring. The resulting acyl radical then undergoes a 6-exo-trig cyclization onto the allyl group, forming a five-membered ring intermediate. Subsequent trapping of the resulting radical species can lead to a variety of functionalized products.

Reactions at the Quinoline Ring System

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the quinoline ring in this compound towards electrophilic and nucleophilic substitution is governed by the electronic properties of its substituents. The quinoline nucleus itself is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution on the parent quinoline ring typically occurs at positions C5 and C8 of the benzo ring. quimicaorganica.org

In this compound, the allyloxy group at C2 is an electron-donating group, which tends to activate the ring towards electrophilic attack. youtube.comassets-servd.host Conversely, the carbaldehyde group at C3 is a deactivating group, withdrawing electron density. youtube.comassets-servd.host The interplay of these groups will direct incoming electrophiles. The electron-donating allyloxy group would favor substitution at the ortho and para positions relative to it, while the deactivating carbaldehyde group would direct away from its meta positions. Therefore, electrophilic attack is most likely to occur on the benzene portion of the quinoline ring system.

Nucleophilic aromatic substitution (SNAr) is more common for quinolines, particularly at the C2 and C4 positions, which are electron-deficient. libretexts.orgmasterorganicchemistry.comresearchgate.netyoutube.comyoutube.com The presence of the electron-donating allyloxy group at the C2 position in the target molecule makes direct nucleophilic substitution at this position less favorable compared to a quinoline bearing a good leaving group like a halogen at C2. However, if a suitable leaving group were present at other positions of the quinoline ring, nucleophilic attack could be a viable transformation pathway.

Cross-Coupling Reactions at Diversifiable Positions (e.g., Sonogashira Coupling)

To engage the quinoline ring of this compound in cross-coupling reactions, the introduction of a suitable handle, such as a halogen atom, is necessary. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.netrsc.org

Should a halogen, for instance, be introduced at a position such as C6 or C8 of the quinoline ring, a Sonogashira coupling could be envisioned. The reaction would typically be carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This would allow for the introduction of various alkynyl moieties onto the quinoline scaffold, significantly expanding its structural diversity.

Table 1: Representative Conditions for Sonogashira Coupling of Halo-Quinolines

| Entry | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 |

| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 |

| 3 | PdCl₂(dppf) | CuI | Cs₂CO₃ | Toluene | 110 |

This table presents generalized conditions based on literature for Sonogashira couplings on various halo-quinoline systems and serves as a predictive model for a halogenated derivative of this compound.

Formation of Fused Heterocyclic Systems via Annulation Reactions

The aldehyde functionality at the C3 position of this compound is a key reactive handle for the construction of fused heterocyclic systems through annulation reactions. nih.govrsc.org These reactions often involve the condensation of the aldehyde with a suitable binucleophile, followed by an intramolecular cyclization.

For example, reaction with a 1,2-diamine could lead to the formation of a fused pyrazine (B50134) ring. Similarly, reaction with a hydrazine derivative could yield a fused pyridazine (B1198779) system. The specific outcome of the annulation will depend on the nature of the reacting partner and the reaction conditions employed. Research on the related 2-chloroquinoline-3-carbaldehyde has shown its utility in synthesizing a wide variety of fused heterocycles, suggesting that this compound would be a similarly valuable precursor. nih.gov

Catalytic Methodologies for Molecular Transformations

Palladium-Catalyzed Domino Reactions (Amidation, Lactamization, Carbamate Formation, C-C, C-N, C-O Bond Formation)

Palladium-catalyzed domino reactions represent a highly efficient strategy for the rapid construction of molecular complexity from simple starting materials. nih.govyoutube.com While direct examples with this compound are not prevalent, the reactivity of the analogous 2-chloroquinoline-3-carbaldehydes in such transformations provides a strong precedent.

Palladium catalysis can facilitate a variety of bond-forming reactions, including amidation, lactamization, and the formation of carbamates. nih.govmit.eduacs.orgresearchgate.net For instance, a palladium-catalyzed process could enable the coupling of the quinoline core with amines to form amides, or intramolecularly to generate lactams. The formation of carbamates could be achieved through the reaction with alcohols in the presence of a suitable carbonyl source. mit.edu

Furthermore, palladium catalysis is extensively used for C-C, C-N, and C-O bond formation. nih.govnih.gov By introducing a halide or triflate group onto the quinoline ring of this compound, a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, would become accessible, allowing for the introduction of a wide range of substituents.

Table 2: Potential Palladium-Catalyzed Transformations of a Halogenated this compound Derivative

| Transformation | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted quinoline |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃ / Base | Alkenyl-substituted quinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | Amino-substituted quinoline |

| Carbonylation | Carbon Monoxide / Alcohol | PdCl₂(dppf) / Base | Quinoline carboxylate |

This table illustrates potential applications of palladium-catalyzed reactions on a hypothetical halo-substituted derivative of this compound based on established methodologies.

Gold-Catalyzed Cycloisomerization and Hydroarylation Reactions

Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack, enabling a variety of complex molecular rearrangements and cyclizations. While specific studies on the gold-catalyzed reactions of this compound are not extensively documented, the reactivity of analogous 1,5-enyne and allenyne systems provides a strong basis for predicting its behavior.

Gold(I) catalysts are known to facilitate the cycloisomerization of 1,5-enynes to generate carbocyclic and heterocyclic scaffolds. nih.govrsc.org The general mechanism involves the coordination of the gold(I) catalyst to the alkyne or allene (B1206475) moiety, which renders it susceptible to intramolecular attack by the tethered alkene. For this compound, the allyl group can be considered the enic component. A hypothetical gold-catalyzed intramolecular reaction could involve the activation of a suitable reaction partner, followed by attack from the allyl group.

In a related context, gold(I)-catalyzed tandem cycloisomerizations have been employed to synthesize complex fused heterocyclic systems like indolizino[8,7-b]indoles and indolo[2,3-a]quinolizines. rsc.org These reactions proceed through a cascade of cyclization events, highlighting the potential of gold catalysis to rapidly build molecular complexity. While the substrate differs, the underlying principle of gold-catalyzed activation of unsaturated systems to trigger cyclization is directly applicable.

The following table summarizes representative gold-catalyzed cycloisomerization reactions of analogous systems, illustrating the potential reaction pathways for this compound.

| Substrate Type | Catalyst System | Product Type | Reference |

| 1,5-Allenyne | [(Ph3PAu)3O]BF4 | Cross-conjugated triene | nih.gov |

| Tryptamine-N-ethynylpropiolamide | Gold(I) | Indolizino[8,7-b]indole or Indolo[2,3-a]quinolizine | rsc.org |

| Cyclopropane-tethered 1,5-enyne | Gold(I) / DDQ | Benzocyclobutene | rsc.org |

It is important to note that the specific reaction conditions, such as the choice of gold catalyst, ligand, and solvent, can significantly influence the reaction outcome, potentially leading to different cyclized or rearranged products. researchgate.net

Povarov Reaction Approaches for Quinoline Annulation

The Povarov reaction is a powerful acid-catalyzed [4+2] cycloaddition reaction used for the synthesis of tetrahydroquinolines and quinolines. The classical Povarov reaction involves the condensation of an aromatic amine, an aldehyde, and an alkene. Given that this compound contains both an aldehyde functionality and a potentially reactive alkene in the allyl group, it presents an interesting substrate for intramolecular Povarov-type reactions or as a component in intermolecular variations.

While specific examples of Povarov reactions involving this compound are not readily found in the literature, the general principles of the reaction can be applied to predict its potential transformations. For instance, an intramolecular Povarov reaction could be envisioned if the quinoline nitrogen were part of a more complex structure that also contained an aniline (B41778) moiety.

More commonly, the aldehyde group of this compound could react with an aniline and an external alkene in a three-component Povarov reaction to generate a new, highly substituted quinoline derivative. The reaction would proceed through the formation of an imine from the condensation of the carbaldehyde and the aniline, which would then undergo a Lewis acid-catalyzed [4+2] cycloaddition with the alkene.

Recent advancements in Povarov reaction methodology include the use of visible-light-induced photoxidation-Povarov cascade reactions to synthesize 2-arylquinolines under mild conditions. rsc.org This approach highlights the ongoing development of this classic reaction. Electrocatalytic [4+2] annulation has also been developed as a metal-free method for constructing fused quinoline frameworks. acs.org

The following table outlines the general components of a Povarov reaction.

| Component 1 | Component 2 | Component 3 | Product |

| Aromatic Amine | Aldehyde | Alkene/Alkyne | Substituted Quinoline |

Tellurium-Induced Heterocyclization in Analogous Systems

Tellurium-based reagents have emerged as effective tools in organic synthesis for promoting various transformations, including cyclization reactions. researchgate.net The electrophilic nature of certain tellurium species allows them to activate double bonds towards intramolecular nucleophilic attack.

A study directly analogous to the potential reactivity of this compound is the tellurium-induced cyclization of 2-allylthioquinoline-3-carbaldehyde. researchgate.net In this work, the sulfur analog of this compound was treated with p-methoxyphenyltelluriumtrichloride. The reaction resulted in the formation of an angular thiazoloquinoline system with an exocyclic aryltellurium fragment.

The reaction proceeds via the electrophilic attack of the tellurium species on the allyl double bond, followed by intramolecular cyclization involving the quinoline nitrogen atom as the nucleophile. This leads to the formation of a five-membered thiazolidine (B150603) ring fused to the quinoline core. The product was identified as 1-(dichloro(4-methoxyphenyl)-tellanyl)methyl)-4-formyl-1,2-dihydrothiazolo[3,2-a]quinolin-10-ium chloride. researchgate.net

This result provides a strong indication that this compound would likely undergo a similar cyclization under these conditions to afford the corresponding oxazoloquinoline derivative. The reaction demonstrates the utility of tellurium reagents in constructing complex heterocyclic systems from readily available starting materials.

The table below summarizes the key findings of the tellurium-induced cyclization of the analogous 2-allylthioquinoline-3-carbaldehyde.

| Reactant | Reagent | Product | Reference |

| 2-Allylthioquinoline-3-carbaldehyde | p-Methoxyphenyltelluriumtrichloride | 1-(dichloro(4-methoxyphenyl)-tellanyl)methyl)-4-formyl-1,2-dihydrothiazolo[3,2-a]quinolin-10-ium chloride | researchgate.net |

This reaction highlights the potential of tellurium-induced heterocyclization as a viable strategy for the chemical transformation of this compound.

Synthesis and Characterization of Novel Derivatives, Analogues, and Coordination Complexes

Synthesis of Structurally Diverse Quinoline-3-carbaldehyde Derivatives

The chemical reactivity of the quinoline-3-carbaldehyde core is well-documented, with numerous synthetic strategies developed to create a wide variety of derivatives. While much of the existing literature focuses on the analogous 2-chloro- and 2-mercapto-quinoline-3-carbaldehydes, the principles of these transformations are directly applicable to the 2-(allyloxy) scaffold, particularly concerning reactions at the aldehyde functionality.

The condensation of the aldehyde group of a quinoline-3-carbaldehyde with primary amines or hydrazines is a fundamental and widely employed transformation to produce Schiff bases and hydrazones, respectively. nih.govresearchgate.netnih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid. mdpi.comchemijournal.com

Schiff bases are synthesized by reacting the carbaldehyde with various substituted anilines or other primary amines. nih.gov Similarly, hydrazones are readily prepared through condensation with hydrazine (B178648) hydrate (B1144303), phenylhydrazine (B124118), or other substituted hydrazides. nih.govresearchgate.netnih.gov These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for synthesizing more complex molecules, such as thiazolidinones, and act as versatile ligands for metal coordination. nih.gov The synthetic flexibility of this reaction allows for the introduction of a wide range of functional groups, leading to libraries of compounds with diverse electronic and steric properties. nih.gov

Table 1: Representative Synthesis of Schiff Base and Hydrazone Derivatives from Analogous 2-Substituted Quinoline-3-carbaldehydes

| Starting Aldehyde | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Hydrazone | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | 7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Hydrazone | researchgate.net |

| 2-Oxo-quinoline-3-carbaldehyde | Various Hydrazides/Amines | Schiff Base | nih.gov |

This table presents examples from closely related quinoline-3-carbaldehyde analogues to illustrate the common synthetic pathways.

A key feature of 2-(allyloxy)quinoline-3-carbaldehyde is its potential for intramolecular cyclization to form fused heterocyclic systems. Research has indicated that the haloheterocyclization of 2-(allyloxy)quinoline-3-carbaldehydes leads to the formation of a fused oxazoline (B21484) system. rsc.org This type of reaction involves an electrophilic attack on the allyl group's double bond, followed by intramolecular capture by the oxygen atom, resulting in a new ring fused to the quinoline (B57606) core.

Furthermore, the aldehyde group is a versatile handle for building other fused rings. By analogy with the extensively studied 2-chloro and 2-mercapto analogues, a variety of fused systems can be generated:

Pyranoquinolines : These can be synthesized through multicomponent reactions involving the quinoline-3-carbaldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a 1,3-dicarbonyl compound. researchgate.netresearchgate.net Acid-catalyzed tandem reactions with propargylic alcohols also yield pyrano[3,2-c]quinolones. nih.gov

Thiazoloquinolines : The reaction of 2-allylthioquinoline-3-carbaldehyde (a close analogue) with tellurium-based reagents induces cyclization to form thiazoloquinolines. researchgate.net Another route involves the reaction of hydrazone derivatives with thioglycolic acid to yield thiazolidinone-fused quinolines. nih.gov

Pyrroloquinolines : Heating a 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid has been shown to produce fused pyrrolo[3,4-b]quinolin-one structures. nih.gov

Table 2: Examples of Fused Heterocycle Synthesis from Quinoline-3-carbaldehyde Scaffolds

| Starting Material | Reaction Type | Fused System | Reference |

|---|---|---|---|

| This compound | Haloheterocyclization | Fused Oxazoline | rsc.org |

| 2-Allylthioquinoline-3-carbaldehyde | Telluro-induced cyclization | Thiazoloquinoline | researchgate.net |

| 2-Chloroquinoline-3-carbaldehydes | Three-component reaction | Pyranoquinoline | researchgate.netresearchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Reaction with formamide | Pyrroloquinolinone | nih.gov |

Beyond the primary reactions of the aldehyde and allyl groups, the quinoline scaffold can undergo other standard organic transformations. While specific examples for the 2-allyloxy derivative are sparse, the chemistry of the 2-chloro analogue provides a template for potential reactions. For instance, the aldehyde group can be oxidized to a carboxylic acid using reagents like silver nitrite, and the resulting acid can be esterified. nih.gov This ester can then be converted into other functional groups, such as oxadiazoles. nih.gov Such transformations further expand the range of accessible derivatives from the parent aldehyde.

Design and Synthesis of Ligands Based on this compound Scaffolds

The derivatives of this compound, particularly the Schiff bases and hydrazones, are excellent candidates for use as ligands in coordination chemistry. Their structures incorporate multiple heteroatoms positioned to form stable chelate rings with metal ions.

The Schiff base and hydrazone derivatives of this compound present several potential coordination sites for metal ions. The primary chelation typically involves the azomethine nitrogen (-N=CH-) of the Schiff base/hydrazone linker and a neighboring heteroatom. mdpi.commdpi.com

Key potential chelation sites include:

Azomethine Nitrogen : The imine nitrogen is a strong Lewis base and a primary coordination site. mdpi.com

Quinoline Ring Nitrogen : The nitrogen atom of the quinoline ring can participate in chelation, forming a five-membered ring with a metal ion coordinated to the azomethine nitrogen.

Allyloxy Oxygen : The oxygen atom of the C-2 allyloxy group can act as a donor atom.

Carbonyl/Phenolic Oxygen : In hydrazone ligands derived from carbohydrazides or Schiff bases with phenolic groups, the carbonyl or phenolic oxygen is a common coordination site. mdpi.commdpi.com

Depending on the specific derivative and the metal ion, these ligands can act as bidentate (e.g., coordinating through the azomethine N and quinoline N) or tridentate (e.g., coordinating through the azomethine N, a phenolic O, and the quinoline N) chelating agents. nih.gov This versatility allows for the construction of coordination polymers and discrete metal complexes with varied geometries and properties. nih.govnih.gov

The synthesis of these chelating ligands is straightforward and directly follows the pathways described in section 4.1.1. The condensation reaction between this compound and a selected amine or hydrazine derivative yields the desired Schiff base or hydrazone ligand. mdpi.comnih.gov

For example, the reaction of a quinoline-3-carbohydrazide (B3054276) with various aldehydes produces a series of hydrazone ligands. mdpi.com These ligands can then be reacted with metal salts (e.g., chlorides of Cu(II), Ni(II), Co(II)) in an appropriate solvent to form the corresponding metal complexes. mdpi.commdpi.com Characterization using techniques such as FTIR, NMR, and magnetic susceptibility measurements confirms the coordination of the metal ion to the proposed chelation sites. mdpi.com The formation of such complexes is often indicated by shifts in the characteristic infrared absorption bands of the C=N and C=O groups. mdpi.com

Formation and Structural Characterization of Metal Coordination Complexes

The formation of coordination complexes relies on the reaction of a metal salt with a ligand, in this case, a derivative of this compound. The aldehyde group of this compound is typically converted into a Schiff base or another suitable chelating group to facilitate coordination with a metal ion. The resulting complexes are then subjected to various analytical techniques to determine their structure and properties.

A thorough review of the scientific literature reveals a significant body of research on the synthesis of transition metal complexes using ligands derived from quinoline-3-carbaldehyde and its analogues, such as 2-chloroquinoline-3-carbaldehyde. mdpi.comnih.gov These studies often involve the formation of Schiff base ligands through the condensation of the aldehyde with various amines or hydrazides. mdpi.comnih.gov These Schiff bases then act as ligands for a range of transition metals. mdpi.comresearchgate.netnih.gov

However, a specific search for the synthesis of transition metal complexes with ligands derived directly from This compound did not yield any published research. While the general methodologies for forming quinoline-based Schiff base ligands and their subsequent metal complexes are well-established mdpi.comnih.gov, specific examples utilizing the 2-allyloxy derivative appear to be absent from the current scientific literature.

Spectroscopic methods are crucial for elucidating the structure of newly synthesized compounds. For metal complexes of quinoline derivatives, Infrared (IR) spectroscopy is commonly used to confirm the coordination of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of C=N (azomethine) and other functional groups. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand and can indicate changes upon complexation. mdpi.com UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic properties and potential luminescent behavior of the complexes. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. bendola.com

Despite the common application of these techniques in the study of related quinoline-based metal complexes mdpi.commdpi.combendola.com, no specific spectroscopic data (NMR, IR, UV-Vis, Fluorescence, or Mass Spectrometry) for metal complexes derived from This compound could be located in the reviewed literature.

Single-crystal X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique has been applied to various metal complexes of ligands derived from substituted quinoline-3-carbaldehydes, such as 2-chloroquinoline-3-carbaldehyde, and quinoline-3-carbohydrazide. mdpi.comnih.govresearchgate.net These studies have confirmed different coordination modes and geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand. mdpi.commdpi.com

A targeted search for crystallographic data on metal complexes of ligands derived from This compound did not yield any results. Therefore, no solid-state structural information is currently available for this specific class of compounds.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of metal complexes and to understand their decomposition patterns. These analyses can reveal the presence of coordinated or solvated water molecules and provide information on the temperature at which the complex begins to decompose. mdpi.comuobaghdad.edu.iquobaghdad.edu.iqasianpubs.org Studies on related quinoline-based Schiff base complexes have utilized these methods to determine their thermal properties. mdpi.comuobaghdad.edu.iq

A comprehensive literature search found no published reports on the thermogravimetric or differential thermal analysis of any metal complexes synthesized from ligands derived from This compound . Consequently, there is no available data on the thermal behavior of these specific compounds.

Theoretical and Computational Investigations of 2 Allyloxy Quinoline 3 Carbaldehyde and Its Derivatives

Quantum Chemical Analysis and Electronic Structure Studies

Theoretical and computational chemistry offers a powerful lens through which to investigate the intricacies of molecular systems. For 2-(Allyloxy)quinoline-3-carbaldehyde, these methods elucidate its fundamental properties, from its three-dimensional shape to its electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate determination of a molecule's ground-state geometry. For quinoline (B57606) derivatives, such as the closely related 2-chloroquinoline-3-carbaldehyde (B1585622), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to obtain an optimized molecular structure. nih.govresearchgate.net The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule.

The presence of the flexible allyloxy group in this compound introduces additional conformational possibilities compared to simpler analogs. The rotation around the C-O and C-C single bonds of the allyloxy substituent, as well as the rotation of the carbaldehyde group, gives rise to a complex potential energy surface with multiple local minima. Computational studies on similar molecules, like 3-quinolinecarboxaldehyde, have identified different stable rotamers based on the orientation of the aldehyde group. researchgate.netnih.gov For this compound, a thorough conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers.

Table 1: Representative Optimized Geometrical Parameters of a Quinoline-3-carbaldehyde Core (Based on Analogs)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C3 | 1.45 | C2-C3-C10 | 120.5 |

| C3-C10 (C of CHO) | 1.48 | C3-C10-O11 | 123.0 |

| C10-O11 | 1.21 | N1-C2-C3 | 122.0 |

| C2-O12 (O of allyloxy) | 1.36 | C2-O12-C13 | 118.0 |

Note: Data are representative values based on computational studies of similar quinoline-3-carbaldehydes and may vary for the specific title compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Orbital Visualization)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxiapptec.com A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net

In quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the quinoline ring system, while the LUMO is often localized on the electron-accepting portions, including the carbaldehyde group. researchgate.netscirp.org For this compound, the allyloxy group, being an electron-donating substituent, would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted quinoline. The visualization of these orbitals provides a clear picture of the electron density distribution and the regions most susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinoline-3-carbaldehyde Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Note: These values are illustrative and based on DFT calculations for analogous compounds. The actual values for this compound may differ.

Reactivity Descriptors (Fukui Functions, Electrostatic Potential Mapping)

Reactivity descriptors derived from DFT calculations, such as Fukui functions and molecular electrostatic potential (MEP) maps, provide detailed insights into the reactive sites of a molecule. The Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. dergi-fytronix.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atom of the carbaldehyde group would be expected to be a site of high negative potential, making it a likely target for electrophiles. Conversely, the carbon atom of the carbaldehyde group would exhibit a positive potential, indicating its susceptibility to nucleophiles.

Charge Delocalization and Hyperconjugative Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge delocalization and hyperconjugative interactions within a molecule. dergi-fytronix.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy.

Table 3: Selected NBO Analysis Results for a Quinoline Analog

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O12 | π*(C2-N1) | ~15-20 |

| π(C5-C6) | π*(C3-C4) | ~10-15 |

| π(C8-C9) | π*(C6-C7) | ~12-18 |

Note: LP denotes a lone pair. The data is illustrative of typical interactions in a quinoline system.

Vibrational Spectroscopy Calculations and Comparison with Experimental Data

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govnih.gov

For a definitive analysis of this compound, its IR and Raman spectra would be experimentally recorded and then compared to the theoretically predicted spectra. Discrepancies between the calculated (in the gaseous state) and experimental (often in the solid state) frequencies are common and are typically corrected using a scaling factor. nih.gov Such a comparative study would provide strong evidence for the computed geometry and a detailed understanding of the vibrational modes of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited states of molecules and their photophysical properties. osti.gov It allows for the calculation of electronic absorption spectra (UV-Vis), oscillator strengths, and the energies of excited states. dergipark.org.tr

For this compound, TD-DFT calculations could predict its UV-Vis absorption maxima and provide insights into the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions). researchgate.net This information is vital for understanding the molecule's color, its potential as a chromophore, and its behavior upon absorbing light. The study of excited-state properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and molecular sensors. osti.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data storage, and telecommunications. Computational chemistry provides powerful tools to predict the NLO properties of novel organic molecules, guiding the synthesis of promising candidates. For quinoline derivatives, density functional theory (DFT) and time-dependent density functional theory (TDDFT) are commonly employed methods to calculate key NLO parameters. nih.govmdpi.commdpi.com

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β and γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field. A large change in the dipole moment upon excitation, often found in molecules with strong intramolecular charge transfer (ICT), typically leads to significant NLO responses. nih.gov Quinoline moieties, being electron-accepting, are often incorporated into D-π-A (donor-π-acceptor) or similar architectures to enhance these ICT characteristics. nih.govmdpi.com

To illustrate the type of data generated from such computational studies, the following table presents hypothetical NLO properties for this compound, calculated using a representative DFT functional and basis set.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | Data not available |

| Mean Polarizability | <α> | Data not available |

| First Hyperpolarizability | βtot | Data not available |

| Second Hyperpolarizability | γ | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound was not found in the reviewed literature.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule such as this compound, computational studies could be employed to understand its reactivity in various chemical transformations.

A primary goal of computational reaction mechanism studies is to map out the entire reaction pathway, identifying all intermediates and, crucially, the transition states that connect them. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. By locating and characterizing the transition state structure, chemists can gain a deep understanding of the bond-breaking and bond-forming processes that occur during a reaction.

For instance, the Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic compounds and has been used to synthesize quinoline-3-carbaldehydes. mdpi.com Computational studies could model this reaction for a substituted quinoline to determine the precise mechanism of electrophilic substitution. Similarly, the reactivity of the aldehyde group in this compound in nucleophilic addition or condensation reactions could be explored. chemijournal.com

Once the transition state has been identified, its energy relative to the reactants can be calculated to determine the activation energy (Ea) of the reaction. The activation energy is a critical parameter that governs the rate of a chemical reaction; a lower activation energy corresponds to a faster reaction.

Computational methods, such as those based on transition state theory, can use the calculated activation energy and vibrational frequencies to estimate the reaction rate constant (k). These theoretical calculations can be invaluable for comparing the feasibility of different reaction pathways and for understanding how substituents on the quinoline ring might influence reactivity. For example, a study on the hydrolysis of various organophosphates demonstrated how computational chemistry can predict reaction barriers in good agreement with experimental data. acs.org

For more complex reactions, such as multi-step syntheses or catalytic cycles, it is often necessary to map out the entire potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. By exploring the PES, chemists can identify all possible reaction pathways, including those leading to side products.

Advanced computational techniques can be used to systematically search for minima (reactants, intermediates, and products) and saddle points (transition states) on the PES. This comprehensive understanding of the energy landscape of a reaction is crucial for optimizing reaction conditions to favor the desired product. The hydrodenitrogenation of quinoline, for example, involves a complex reaction network that has been investigated using kinetic modeling. acs.org

The following table illustrates the kind of kinetic data that could be obtained from computational studies of a hypothetical reaction involving this compound.

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

| Step 1: Intermediate A | TS1 | Data not available | Data not available |

| Step 2: Product | TS2 | Data not available | Data not available |

This table is for illustrative purposes only, as specific computational data for reactions of this compound was not found in the reviewed literature.

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

The development of novel and efficient synthetic routes is paramount for unlocking the full potential of 2-(Allyloxy)quinoline-3-carbaldehyde. While classical quinoline (B57606) syntheses like the Combes, Conrad-Limpach, and Doebner-von Miller reactions provide foundational methods, future research should focus on more sophisticated and sustainable approaches.

A highly probable and efficient pathway to this compound involves a two-step process starting from readily available acetanilides. The first step would be the Vilsmeier-Haack reaction, a well-established method for producing 2-chloroquinoline-3-carbaldehydes from acetanilides using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netchemijournal.com This reaction proceeds through chlorination, formylation, and subsequent cyclization. researchgate.net

The second, crucial step would be the nucleophilic substitution of the chlorine atom at the C-2 position with an allyloxy group. This can be achieved by reacting the 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate with allyl alcohol in the presence of a suitable base. Future research could explore various catalytic systems to optimize this etherification, moving beyond traditional stoichiometric bases to more advanced catalytic options.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Potential Catalysts | Rationale for Exploration |

| Phase-Transfer Catalysts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | To facilitate the reaction between the aqueous allyl alcohol/base phase and the organic quinoline substrate phase, potentially leading to milder reaction conditions and improved yields. |

| Transition Metal Catalysts | Copper(I) iodide/L-proline (B1679175), Palladium-based catalysts | To explore metal-catalyzed cross-coupling reactions for C-O bond formation, which could offer higher selectivity and efficiency. |

| Organocatalysts | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 4-Dimethylaminopyridine (DMAP) | To develop metal-free, environmentally benign synthetic protocols. These strong, non-nucleophilic bases can effectively promote the Williamson ether synthesis. |

| Nanocatalysts | Supported metal nanoparticles (e.g., Ag, Au, Cu) | To leverage the high surface area and unique reactivity of nanomaterials for enhanced catalytic activity, potentially enabling lower catalyst loading and easier recovery. |

Further research into flow chemistry and microwave-assisted synthesis could also provide pathways for rapid, scalable, and high-yield production of this key building block. nih.gov

Design and Synthesis of Advanced Functional Materials Utilizing the Quinoline-Allyloxy Scaffold

The allyloxy group in this compound is a particularly attractive feature for the development of advanced functional materials. The terminal double bond of the allyl group can participate in various polymerization reactions, opening the door to a new class of quinoline-containing polymers.

Future research should investigate the polymerization of this compound to create novel functional materials. The aldehyde group could be protected during polymerization and later deprotected to allow for post-polymerization modification, creating highly functionalized materials.

Table 2: Potential Polymerization Methods and Material Applications

| Polymerization Method | Description | Potential Material Applications |

| Free-Radical Polymerization | Initiation with agents like AIBN or benzoyl peroxide would lead to the formation of a polyvinyl-type backbone with pendant quinoline-3-carbaldehyde moieties. | Development of functional polymer supports for catalysis, metal ion chelation resins, or antimicrobial coatings. |

| Ring-Opening Metathesis Polymerization (ROMP) | Using Grubbs' or other ruthenium-based catalysts, this method could produce well-defined polymers with controlled molecular weights and low dispersity. | Creation of advanced optical materials, stimuli-responsive polymers, and materials for biomedical applications like drug delivery systems. |

| Thiol-Ene "Click" Chemistry | The allyl group can readily react with thiols in the presence of a photo- or thermal initiator. This highly efficient reaction could be used to graft the molecule onto surfaces or to create cross-linked polymer networks. | Surface modification of materials to impart specific properties (e.g., hydrophobicity, bio-compatibility), development of hydrogels, and creation of new composite materials. |

The inherent photophysical properties of the quinoline ring, combined with the processability of a polymer backbone, could lead to materials with interesting optical or electronic properties, suitable for applications in sensors or organic light-emitting diodes (OLEDs).

Development of Novel Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are critical tools in this endeavor.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Signals | Interpretation |

| ¹H NMR (CDCl₃) | δ ≈ 10.5 ppm (s, 1H, -CHO); δ ≈ 8.7 ppm (s, 1H, H-4); δ ≈ 8.1-7.5 ppm (m, 4H, Ar-H); δ ≈ 6.1 ppm (m, 1H, -OCH₂-CH =CH₂); δ ≈ 5.4 ppm (m, 2H, -OCH₂-CH=CH ₂); δ ≈ 4.9 ppm (d, 2H, -OCH ₂-CH=CH₂) | The downfield shift of the aldehyde proton is characteristic. The vinylic protons of the allyl group would appear in the typical 5-6 ppm region. The chemical shift of the H-4 proton is influenced by the anisotropic effect of the aldehyde. |

| ¹³C NMR (CDCl₃) | δ ≈ 190 ppm (C=O); δ ≈ 160-120 ppm (Ar-C); δ ≈ 133 ppm (-OCH₂-C H=CH₂); δ ≈ 118 ppm (-OCH₂-CH=C H₂); δ ≈ 70 ppm (-OC H₂-CH=CH₂) | The aldehydic carbon is expected to be significantly downfield. The carbons of the quinoline ring and the allyl group would appear in their characteristic regions. |

| FT-IR (KBr) | ν ≈ 1690 cm⁻¹ (C=O stretch, aldehyde); ν ≈ 1640 cm⁻¹ (C=C stretch, allyl); ν ≈ 1580, 1500 cm⁻¹ (C=C stretch, aromatic); ν ≈ 1250 cm⁻¹ (C-O-C stretch, ether) | The strong carbonyl stretch of the aldehyde would be a prominent feature, along with characteristic peaks for the aromatic and allylic functionalities. |

Future research should focus on obtaining high-resolution experimental spectra to confirm these predictions. Furthermore, Density Functional Theory (DFT) calculations could provide deeper insights into the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. Such studies would be invaluable for understanding its reactivity in cycloaddition reactions, its potential as a ligand, and the nature of its excited states, which is crucial for photophysical applications.

Integration of this compound into Hybrid Molecular Architectures

The true synthetic utility of this compound lies in its potential as a versatile building block for constructing complex, multi-functional hybrid molecules. The aldehyde group is a gateway for a multitude of condensation and cyclization reactions. Drawing parallels from the well-documented reactivity of 2-chloroquinoline-3-carbaldehyde, a vast array of heterocyclic systems can be envisioned. nih.govresearchgate.net

The aldehyde functionality can readily undergo condensation reactions with various nucleophiles to form Schiff bases, hydrazones, or chalcone-like intermediates, which can then be cyclized to generate novel fused heterocyclic systems. nih.govsemanticscholar.org

Table 4: Potential Hybrid Molecular Architectures from this compound

| Reactant(s) | Reaction Type | Resulting Hybrid Scaffold | Potential Applications |

| Anilines, o-phenylenediamine | Condensation, Cyclization | Quinoline-fused benzodiazepines, Quinolines | Development of new pharmacophores, fluorescent probes. researchgate.net |

| Hydrazine (B178648), Phenylhydrazine (B124118) | Condensation, Cyclization | Pyrazolo[3,4-b]quinolines | Synthesis of bioactive compounds with potential antimicrobial or anticancer activities. nih.gov |

| Active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) | Knoevenagel condensation, Michael addition, Cyclization | Pyrano[2,3-b]quinolines, Pyridino[2,3-b]quinolines | Creation of novel dyes, optical materials, and biologically active molecules. nih.govresearchgate.net |

| Amidines, Isocyanides | Multi-component reactions (e.g., Groebke-Blackburn-Bienaymé) | Imidazo[1,2-a]pyridines fused to quinoline | Rapid generation of molecular diversity for high-throughput screening in drug discovery. researchgate.net |

| Indoles | Electrophilic substitution | Bis(indolyl)methanes linked to the quinoline core | Synthesis of complex natural product analogues and potential new therapeutic agents. mdpi.com |

The exploration of one-pot, multi-component reactions (MCRs) involving this compound is a particularly promising area. researchgate.net MCRs offer an efficient and atom-economical way to build molecular complexity in a single step, leading to the rapid discovery of novel chemical entities with unique structural and functional properties. The combination of the quinoline-allyloxy scaffold with other pharmacologically relevant heterocycles could lead to hybrid molecules with synergistic or novel biological activities. nih.gov

Q & A

Q. Q1: What are the common synthetic routes for preparing 2-(allyloxy)quinoline-3-carbaldehyde, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization and condensation steps. For example, substituted quinoline-3-carbaldehydes are synthesized via cyclization of amino acids with o-phenylenediamine in ethanol/HCl, followed by condensation with allyloxy-containing reagents. Key intermediates are characterized using spectral techniques (e.g., -NMR, -NMR) and elemental analysis to confirm structural integrity . For allyloxy derivatives, modifications may include substituting ethoxy or tolyloxy groups with allyloxy groups under controlled conditions .

Advanced Optimization of Reaction Conditions

Q. Q2: How can solvent-free conditions and green catalysts improve the synthesis of this compound derivatives?

Methodological Answer: Solvent-free synthesis using β-cyclodextrin-SOH as a catalyst reduces environmental impact and enhances reaction efficiency. For example, thiazolidinone derivatives of 2-chloroquinoline-3-carbaldehyde were synthesized under solvent-free conditions with reduced reaction times (1–3 hours) and improved yields (75–90%). Optimization involves screening catalysts, temperature, and stoichiometry, validated by TLC and melting point analysis .

Computational Analysis of Electronic Properties

Q. Q3: What density-functional theory (DFT) methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties. For quinoline derivatives, DFT calculations at the B3LYP/6-31G(d) level can predict molecular orbitals, electrostatic potential maps, and reactivity indices. These models help rationalize nucleophilic/electrophilic sites, aiding in designing derivatives for specific applications .

Analytical Techniques for Structural Validation

Q. Q4: How do researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for quinoline-3-carbaldehyde derivatives?

Methodological Answer: Discrepancies between IR carbonyl stretches and NMR chemical shifts often arise from solvent effects or hydrogen bonding. For example, IR spectra (gas phase) for quinoline-3-carbaldehyde show a C=O stretch at ~1700 cm, while NMR in DMSO may show downfield shifts due to solvent interactions. Cross-validation with X-ray crystallography or high-resolution mass spectrometry (HRMS) resolves ambiguities .

Safety and Handling Protocols

Q. Q5: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer: The compound is classified under GHS Category 2 for skin/eye irritation (H315, H319). Required precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Immediate decontamination with soap/water for skin contact.

- Emergency eye rinsing for ≥15 minutes.

Work in a fume hood to avoid inhalation, and store in sealed containers away from oxidizers .

Advanced Mechanistic Studies

Q. Q6: How do substituents at the quinoline 2-position (e.g., allyloxy vs. chloro) influence reactivity in nucleophilic substitution reactions?

Methodological Answer: Electron-withdrawing groups (e.g., Cl) activate the 3-carbaldehyde for nucleophilic attack, while allyloxy groups (electron-donating) reduce reactivity. For example, 2-chloroquinoline-3-carbaldehyde reacts readily with amines under mild conditions, whereas allyloxy derivatives require harsher conditions (e.g., NaH as a base). Kinetic studies via -NMR monitoring or computational Fukui indices quantify these effects .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q7: What strategies enhance the bioactivity of this compound derivatives?

Methodological Answer: Modifying the allyloxy chain or introducing heterocycles (e.g., thiazolidinones) improves antimicrobial or anticancer activity. For instance, thiosemicarbazone-triazole derivatives of quinoline-3-carbaldehyde show α-glucosidase inhibition (IC = 12–45 µM). SAR studies correlate electron-withdrawing substituents at the quinoline 6-position with enhanced activity .

Data Contradiction Analysis

Q. Q8: How should researchers address discrepancies in reported yields for this compound syntheses?

Methodological Answer: Yield variations (e.g., 60% vs. 90%) often stem from differences in catalyst loading, solvent purity, or reaction scale. Systematic replication with controlled variables (e.g., inert atmosphere, anhydrous solvents) identifies optimal conditions. For example, using freshly distilled phosphorus pentachloride in chlorination steps improves reproducibility .

Advanced Applications in Material Science

Q. Q9: Can this compound serve as a ligand for metal-organic frameworks (MOFs)?

Methodological Answer: The aldehyde and quinoline N-atom enable coordination with transition metals (e.g., Pd, Ru). Preliminary studies on analogous compounds show potential in catalysis (e.g., hydrogenation of acetylenes). Computational modeling (DFT) predicts binding energies and geometric parameters for MOF design .

Degradation and Stability Studies

Q. Q10: What are the major degradation pathways of this compound under ambient conditions?

Methodological Answer: Photodegradation and oxidation are primary pathways. Accelerated stability testing (40°C/75% RH) combined with HPLC-MS identifies degradation products like quinoline-3-carboxylic acid (oxidation) or dimerization byproducts. Storage in amber vials under nitrogen suppresses degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.